2-アミノ-1H-イミダゾール-4,5-ジカルボニトリル

概要

説明

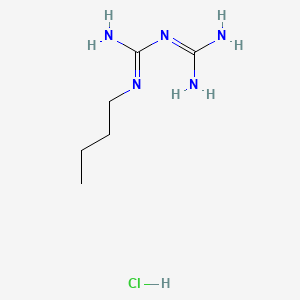

2-Amino-1H-imidazole-4,5-dicarbonitrile is a high-nitrogen compound known for its potential as a precursor in the synthesis of various energetic materials and pharmaceuticals. It serves as a foundational structure for synthesizing more complex compounds due to its reactive functional groups and versatile chemical behavior.

Synthesis Analysis

The synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile and related derivatives typically involves multi-component condensation reactions. For example, one method involves the reaction of 2-aminoimidazole-4,5-dicarbonitrile with alkyl and aryl isocyanates under catalysis, leading to efficient syntheses of complex imidazole derivatives through intramolecular cyclization processes (Dias et al., 2002). Another approach utilizes controlled microwave heating to synthesize novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives from aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile, highlighting the compound's versatility and the efficiency of modern synthetic techniques (Sadek et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives has been extensively studied, revealing detailed insights into their crystallography and structural parameters. For instance, studies have shown the crystal structure determination of related compounds, providing a basis for understanding the molecular geometry, electronic structure, and intermolecular interactions of these imidazole derivatives (Lewczuk et al., 2020).

Chemical Reactions and Properties

2-Amino-1H-imidazole-4,5-dicarbonitrile participates in various chemical reactions, leading to a wide range of derivatives with significant chemical and biological activities. These reactions include cyclo-condensation with carbonitriles and ethyl bromopyruvate in the presence of catalysts, demonstrating the compound's reactivity towards the formation of heterocyclic compounds with potential pharmaceutical applications (Mehrabi et al., 2021).

Physical Properties Analysis

The physical properties of 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceutical formulation. For example, the thermal properties of these compounds, including their high thermal stability and decomposition temperatures, have been thoroughly investigated, providing valuable information for their use in designing energetic materials and other high-performance applications (Lewczuk et al., 2020).

Chemical Properties Analysis

The chemical behavior of 2-Amino-1H-imidazole-4,5-dicarbonitrile under various conditions, including its reactivity with different reagents and in various catalytic systems, has been explored to synthesize a diverse array of imidazole-based compounds. These studies shed light on the compound's role as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Dias et al., 2002).

科学的研究の応用

有機合成

2-アミノ-1H-イミダゾール-4,5-ジカルボニトリル: は、有機合成において汎用性の高いビルディングブロックとして役立ちます。 その構造は、複雑な分子の構築に不可欠な求核置換反応や縮合反応など、さまざまな化学反応を可能にします 。この化合物は、反応性の高いニトリル基と求核性の高いアミノ基を利用して、医薬品、農薬、染料の合成に使用することができます。

材料科学

材料科学では、この化合物は、電子吸引性ニトリル基のために導電性ポリマーの開発に注目されています。 これは、電子機器やナノテクノロジーアプリケーションで有望な、ユニークな電気的特性を持つ新しい材料の開発に貢献する可能性があります.

医薬品研究

4,5-ジシアノ-2-アミノイミダゾール: は、抗癌剤としての可能性について調査されています。疾患経路に関与する特定の酵素を阻害する能力は、創薬の候補となります。 研究者は、さまざまなモデルにおけるその有効性と安全性について研究しています.

金属有機構造体(MOF)

この化合物は、銀(I)と前例のない3次元金属有機構造体(MOF)を形成することが報告されています。 MOFは、その高い表面積と調整可能な構造のために、ガス貯蔵、分離、触媒など、幅広い用途を持っています .

電気双安定デバイス

この化合物の低い導電率と良好な成膜性は、有機電気双安定デバイスの製造に適しています。 これらのデバイスは、デジタル技術の進歩に不可欠なメモリストレージと電子スイッチングに用途があります .

高窒素化合物

研究者は、2-アミノ-1H-イミダゾール-4,5-ジカルボニトリルから、2,2'-アゾビス(1H-イミダゾール-4,5-ジカルボニトリル)(TCAD)などの高窒素化合物を合成しました。 これらの化合物は、その高い窒素含有量のために、エネルギー材料における潜在的な用途を持っています .

Safety and Hazards

特性

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOXIXGLIZLPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068268 | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40953-34-2 | |

| Record name | 2-Amino-1H-imidazole-4,5-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40953-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040953342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-imidazole-4,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

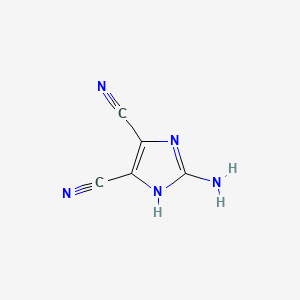

Q1: The research mentions 2-Amino-1H-imidazole-4,5-dicarbonitrile as a "promising starting material" for energetic compounds. What makes it suitable for this application?

A1: The paper focuses on the synthesis and characterization of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), derived from 2-Amino-1H-imidazole-4,5-dicarbonitrile. TCAD exhibits exceptional thermal stability, decomposing only at 369 °C []. This high thermal stability is crucial for energetic materials as it ensures safe handling and predictable energy release. Furthermore, the presence of multiple nitrogen atoms within the imidazole ring structure suggests a high energy density potential, a desirable characteristic for explosives and propellants.

Q2: How does the study characterize the synthesized TCAD, and what insights do these characterizations offer about its potential applications?

A2: The study employs a multifaceted approach to characterize TCAD:

- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed the compound's structure [].

- Crystallography: Single crystal X-ray diffraction provided detailed insights into the crystal structure, revealing a monoclinic system with specific lattice parameters [].

- Computational Chemistry: Computational methods helped optimize the molecular structure, calculate electrostatic potential, and determine thermodynamic parameters [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)